3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal
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Overview
Description
3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal is an organic compound with a complex structure that includes a but-2-enal backbone substituted with a 2-methyl-5-(propan-2-yl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and other biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A related compound with a similar aromatic structure but different functional groups.
Cinnamaldehyde: Another similar compound with an aldehyde group and an aromatic ring.
2-Methyl-3-phenylprop-2-enal: A compound with a similar structure but different substituents on the aromatic ring.
Uniqueness
3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
112312-83-1 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-(2-methyl-5-propan-2-ylphenyl)but-2-enal |
InChI |
InChI=1S/C14H18O/c1-10(2)13-6-5-11(3)14(9-13)12(4)7-8-15/h5-10H,1-4H3 |
InChI Key |
FLRNTEDJCCBHTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)C(=CC=O)C |
Origin of Product |
United States |
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